molecular formula C19H20N6O3 B2994340 N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1021122-88-2

N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2994340
CAS No.: 1021122-88-2
M. Wt: 380.408
InChI Key: VXTLTPZPVWIASU-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Molecular Structure Analysis

The pyrrolidine ring in the molecule is characterized by its stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

Pyrazolopyrimidine derivatives have been synthesized and evaluated for their potential as anticancer and anti-inflammatory agents. For instance, a novel series of these compounds demonstrated cytotoxic activities against cancer cell lines, such as HCT-116 and MCF-7, highlighting their promise in cancer therapy. These derivatives also showed significant 5-lipoxygenase inhibition, suggesting potential anti-inflammatory applications (Rahmouni et al., 2016).

Antimicrobial Activity

Another study focused on the design and synthesis of thiazole-aminopiperidine hybrid analogues, revealing compounds with notable in vitro activity against Mycobacterium tuberculosis, an important finding given the global challenge of tuberculosis. These compounds exhibited promising antimicrobial properties, including inhibition of Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, indicating their potential in addressing drug-resistant bacterial infections (Jeankumar et al., 2013).

Antiviral Activity

Benzamide-based 5-aminopyrazoles and their fused heterocycles were synthesized, with some compounds showing significant activity against the H5N1 influenza virus. This suggests the potential of pyrazolopyrimidine derivatives in developing antiviral drugs, especially for strains of influenza that pose pandemic threats (Hebishy et al., 2020).

Enzymatic Activity Enhancement

Research into pyrazolopyrimidinyl keto-esters explored their potential in increasing the reactivity of enzymes, such as cellobiase. This indicates applications in biotechnology and pharmaceutical manufacturing, where enzyme catalysis plays a critical role (Abd & Awas, 2008).

Insecticidal Properties

Novel heterocycles incorporating a thiadiazole moiety were synthesized and assessed for their efficacy against the cotton leafworm, Spodoptera littoralis. This research opens up possibilities for developing new, more effective insecticides based on pyrazolopyrimidine derivatives, addressing the need for sustainable pest management strategies (Fadda et al., 2017).

Future Directions

The future directions for this compound could involve further optimization of its chemical structure to improve its selectivity and potency against its biological targets . Additionally, more research could be conducted to explore its potential applications in the treatment of various diseases .

Properties

IUPAC Name

N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O3/c26-19(13-3-4-15-16(9-13)28-12-27-15)20-5-8-25-18-14(10-23-25)17(21-11-22-18)24-6-1-2-7-24/h3-4,9-11H,1-2,5-8,12H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTLTPZPVWIASU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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